![molecular formula C16H13Cl2N3O2S B2773821 2,6-dichloro-N-[2-(quinolin-8-yl)ethyl]pyridine-3-sulfonamide CAS No. 1259160-36-5](/img/structure/B2773821.png)
2,6-dichloro-N-[2-(quinolin-8-yl)ethyl]pyridine-3-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-dichloro-N-[2-(quinolin-8-yl)ethyl]pyridine-3-sulfonamide, also known as DQ-661, is a chemical compound that has shown potential in scientific research applications. This compound was first synthesized in 2010 by a group of researchers led by Dr. Jian Jin at Mount Sinai School of Medicine in New York City. Since then, it has been the subject of numerous studies investigating its mechanism of action, biochemical and physiological effects, and potential future directions.
Mecanismo De Acción
The mechanism of action of 2,6-dichloro-N-[2-(quinolin-8-yl)ethyl]pyridine-3-sulfonamide involves its binding to specific proteins, including MDM2, HDM2, and XIAP. These proteins play a role in regulating the activity of the tumor suppressor protein p53, which is involved in the regulation of cell growth and division. By inhibiting the activity of these proteins, 2,6-dichloro-N-[2-(quinolin-8-yl)ethyl]pyridine-3-sulfonamide can lead to the activation of p53 and subsequent induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
2,6-dichloro-N-[2-(quinolin-8-yl)ethyl]pyridine-3-sulfonamide has been shown to have several biochemical and physiological effects, particularly in cancer cells. It has been found to inhibit cell proliferation and induce apoptosis in a variety of cancer cell lines, including breast, lung, and colon cancer cells. In addition, 2,6-dichloro-N-[2-(quinolin-8-yl)ethyl]pyridine-3-sulfonamide has been shown to sensitize cancer cells to the effects of chemotherapy and radiation therapy, potentially enhancing their effectiveness.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2,6-dichloro-N-[2-(quinolin-8-yl)ethyl]pyridine-3-sulfonamide in lab experiments is its specificity for certain proteins involved in cancer cell proliferation and survival. This specificity can allow for more targeted and effective treatment of cancer cells. However, one limitation of using 2,6-dichloro-N-[2-(quinolin-8-yl)ethyl]pyridine-3-sulfonamide is its potential toxicity to normal cells, which can limit its use in certain applications.
Direcciones Futuras
There are several potential future directions for research involving 2,6-dichloro-N-[2-(quinolin-8-yl)ethyl]pyridine-3-sulfonamide. One area of interest is the development of more potent and selective inhibitors of MDM2 and HDM2, which could lead to more effective cancer therapies. In addition, further research is needed to determine the optimal dosing and administration of 2,6-dichloro-N-[2-(quinolin-8-yl)ethyl]pyridine-3-sulfonamide in clinical settings. Finally, the potential use of 2,6-dichloro-N-[2-(quinolin-8-yl)ethyl]pyridine-3-sulfonamide in combination with other cancer therapies, such as chemotherapy and radiation therapy, should be investigated.
Métodos De Síntesis
The synthesis of 2,6-dichloro-N-[2-(quinolin-8-yl)ethyl]pyridine-3-sulfonamide involves several steps, including the reaction of 2,6-dichloropyridine-3-sulfonyl chloride with 8-aminoquinoline and subsequent coupling with 2-bromoethylamine hydrobromide. The final product is obtained through a series of purification steps, including column chromatography and recrystallization.
Aplicaciones Científicas De Investigación
2,6-dichloro-N-[2-(quinolin-8-yl)ethyl]pyridine-3-sulfonamide has been shown to have potential in several scientific research applications, particularly in the field of cancer research. It has been found to inhibit the activity of several proteins that play a role in cancer cell proliferation and survival, including MDM2, HDM2, and XIAP. In addition, 2,6-dichloro-N-[2-(quinolin-8-yl)ethyl]pyridine-3-sulfonamide has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Propiedades
IUPAC Name |
2,6-dichloro-N-(2-quinolin-8-ylethyl)pyridine-3-sulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13Cl2N3O2S/c17-14-7-6-13(16(18)21-14)24(22,23)20-10-8-12-4-1-3-11-5-2-9-19-15(11)12/h1-7,9,20H,8,10H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JROOYWNWZVBYCV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)CCNS(=O)(=O)C3=C(N=C(C=C3)Cl)Cl)N=CC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13Cl2N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-dichloro-N-[2-(quinolin-8-yl)ethyl]pyridine-3-sulfonamide |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.